![molecular formula C16H14BrN3O2 B3121873 N-(4-溴苯基)-6,7-二甲氧基喹唑啉-4-胺 CAS No. 296234-42-9](/img/structure/B3121873.png)
N-(4-溴苯基)-6,7-二甲氧基喹唑啉-4-胺
描述
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. The starting materials typically include 4-bromophenylamine, 2,3-dimethoxybenzaldehyde, and appropriate reagents. Detailed experimental procedures and optimization studies are available in the literature .
科学研究应用
抗疟药先导药物开发
喹唑啉衍生物,包括类似于 N-(4-溴苯基)-6,7-二甲氧基喹唑啉-4-胺的化合物,因其抗疟特性而受到研究。一项研究合成了大约 150 种不同的 6,7-二甲氧基喹唑啉-2,4-二胺,并对其进行了评估,发现了具有高抗疟活性的化合物,将它们作为有前景的抗疟药先导药物 (Mizukawa 等人,2021)。
抗病毒研究
对结构上与 N-(4-溴苯基)-6,7-二甲氧基喹唑啉-4-胺相关的 4-苯胺喹(氮)唑啉的研究已经发现了针对登革病毒 (DENV) 和委内瑞拉马脑炎病毒 (VEEV) 的有效抑制剂。这些化合物显示出有前景的抗病毒活性,毒性最小,表明它们有可能发展成针对这些新兴病毒威胁的临床化合物 (Saul 等人,2021)。
癌症研究
喹唑啉衍生物因其抗癌特性而受到探索。例如,用 4-苯胺喹(氮)唑啉抑制剂靶向表皮生长因子受体 (EGFR) 水网络已在非小细胞肺癌 (NSCLC) 和脊索瘤的细胞模型中显示出疗效,表明其作为癌症治疗剂的潜力 (Asquith 等人,2019)。此外,已经合成并评估了新型吲哚-氨基喹唑啉杂化物对各种人类癌细胞系的细胞毒性,证明了其显着的活性,并表明其作为抗癌剂的潜力 (Mphahlele 等人,2018)。
抗结核活性
喹唑啉衍生物也被确定为结核分枝杆菌 (Mtb) 的新型抑制剂,其中特定的化合物表现出高效力和低毒性。这表明这些化合物有可能进一步发展为有效的抗结核剂 (Asquith 等人,2019)。
属性
IUPAC Name |
N-(4-bromophenyl)-6,7-dimethoxyquinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNVTWIIWNZMGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-6,7-dimethoxyquinazolin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。